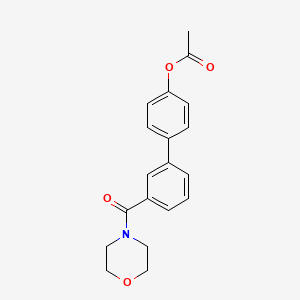
N-(anilinocarbonothioyl)-3-methylbenzamide
Descripción general
Descripción
N-(anilinocarbonothioyl)-3-methylbenzamide, also known as MAT, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MAT is a thioamide compound that has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(anilinocarbonothioyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer research, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to induce apoptosis and inhibit angiogenesis, which are processes that play a role in cancer growth and metastasis. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in inflammation. Furthermore, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the replication of viruses such as influenza A and HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro experiments. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation of N-(anilinocarbonothioyl)-3-methylbenzamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(anilinocarbonothioyl)-3-methylbenzamide. One area of research is the development of N-(anilinocarbonothioyl)-3-methylbenzamide analogs with improved potency and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of N-(anilinocarbonothioyl)-3-methylbenzamide in animal models. In addition, future research could focus on the use of N-(anilinocarbonothioyl)-3-methylbenzamide as a potential therapeutic agent in various fields of medicine, such as cancer, inflammation, and viral infections.
Conclusion:
In conclusion, N-(anilinocarbonothioyl)-3-methylbenzamide, or N-(anilinocarbonothioyl)-3-methylbenzamide, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While there are limitations to studying N-(anilinocarbonothioyl)-3-methylbenzamide, such as its unclear mechanism of action, future research could focus on developing N-(anilinocarbonothioyl)-3-methylbenzamide analogs with improved potency and selectivity, studying its pharmacokinetics and pharmacodynamics in animal models, and exploring its potential therapeutic applications in various fields of medicine.
Métodos De Síntesis
The synthesis of N-(anilinocarbonothioyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with aniline to form N-(3-methylbenzoyl)aniline. The final step involves the reaction of N-(3-methylbenzoyl)aniline with carbon disulfide to form N-(anilinocarbonothioyl)-3-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have potential therapeutic applications in various fields of medicine. In cancer research, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(anilinocarbonothioyl)-3-methylbenzamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as influenza A and HIV.
Propiedades
IUPAC Name |
3-methyl-N-(phenylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-11-6-5-7-12(10-11)14(18)17-15(19)16-13-8-3-2-4-9-13/h2-10H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLICESMUXZLLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971867 | |
| Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 3-methyl-N-[(phenylamino)thioxomethyl]- | |
CAS RN |
56437-99-1 | |
| Record name | NSC131948 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-N-[(phenylimino)(sulfanyl)methyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717318.png)

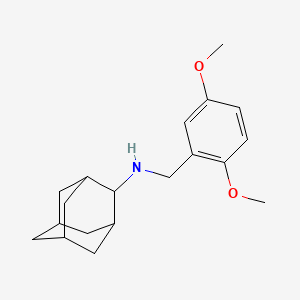

![{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5717359.png)
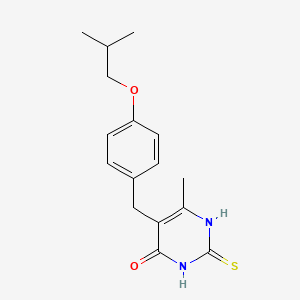
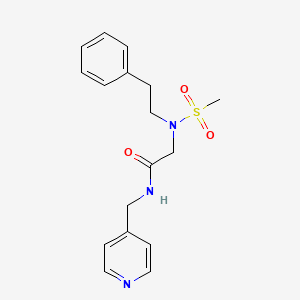
![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)
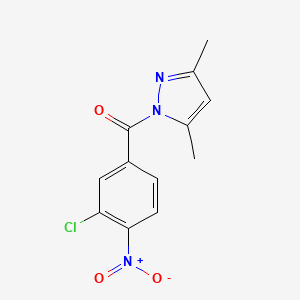
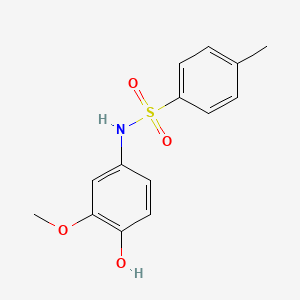
![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)
